苯乙基-吡啶-3-基甲基-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds often involves the use of directing groups and ligands to facilitate the functionalization of unactivated C(sp3)-H bonds. For instance, the 2-(pyridin-2-yl)isopropyl (PIP) amine has been developed as a strongly coordinating bidentate directing group, enabling the functionalization of methylene C-H bonds with palladium catalysts . Similarly, the synthesis of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and its ZnCl2 complex demonstrates the use of pyridine derivatives in coordination chemistry . These studies suggest that Phenethyl-pyridin-3-ylmethyl-amine could also be synthesized using similar strategies, potentially involving palladium-catalyzed reactions or complexation with metal salts.

Molecular Structure Analysis

The molecular structure of compounds containing pyridine rings can be elucidated using techniques such as X-ray crystallography. For example, the crystal structure of (2,6-diisopropyl-phenyl)-pyridin-2-yl-amine toluene hemisolvate has been determined, revealing intermolecular hydrogen bonding and a dimeric structure in the solid state . This information is valuable for understanding the molecular geometry and potential intermolecular interactions of Phenethyl-pyridin-3-ylmethyl-amine.

Chemical Reactions Analysis

Compounds with pyridine moieties can participate in various chemical reactions, including C-H activation, coordination to metal centers, and polymerization. The diphenylphosphino(phenyl pyridin-2-yl methylene)amine palladium(II) complexes, for instance, have been shown to initiate chemoselective alkene hydrocarboxylation . Additionally, the {N-dodecyl-N-pyridin-2-ylmethylene]amine}dichloro palladium complex has been evaluated as a catalyst for ethylene polymerization . These findings suggest that Phenethyl-pyridin-3-ylmethyl-amine could also exhibit interesting reactivity in the presence of transition metals.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine-containing compounds can be quite diverse. For example, the fluorescent properties of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and its ZnCl2 complex have been studied, showing aggregation-induced emission behavior . Such properties are important for the potential application of Phenethyl-pyridin-3-ylmethyl-amine in materials science or as a fluorescent probe.

科学研究应用

合成与表征

- 苯乙基-吡啶-3-基甲基-胺衍生物已被用于合成各种配体和配合物,例如具有新型双齿亚氨基吡啶配体的铜(I)配合物。这些配合物表现出准可逆氧化还原行为和围绕铜(I)中心的扭曲四面体配位多面体等性质 (Dehghanpour, Bouslimani, Welter, & Mojahed, 2007)。

催化

- 该化合物参与了催化过程,例如环己烯氧化物/二氧化碳由铬(III)氨基双(酚盐)配合物共聚。这些催化剂显示出形成具有窄分散性的低分子量聚碳酸酯 (Devaine-Pressing, Dawe, & Kozak, 2015)。

配位聚合物的构建

- 苯乙基-吡啶-3-基甲基-胺衍生物已被用于构建螺旋银(I)配位聚合物,表现出固态发光和不同的顺式-反式和反式-反式构象等性质 (Zhang, Deng, Huo, Zhao, & Gao, 2013)。

聚合与低聚

- 该化合物一直是镍(II)催化的乙烯低聚和聚合的一部分。发现催化活性依赖于助催化剂和溶剂 (Obuah, Omondi, Nozaki, & Darkwa, 2014)。

作为催化剂的应用

- 苯乙基-吡啶-3-基甲基-胺的衍生物已被设计为各种化学反应中催化剂的应用,表现出有效的催化性能 (Singh, Saleem, Pal, & Singh, 2017)。

钌(II)配合物的合成

- 该化合物在钌(II)配合物的非对映异构和非对映选择性合成中发挥了作用,涉及配位和氧化反应 (Gómez, García-Herbosa, Cuevas, Arnaiz, Carbayo, Muñoz, Falvello, & Fanwick, 2006)。

磁性与配位化学

- 研究还探讨了衍生自苯乙基-吡啶-3-基甲基-胺衍生物的锰(II)配合物的磁性和配位化学 (Wu, Bouwman, Mills, Spek, & Reedijk, 2004)。

安全和危害

未来方向

属性

IUPAC Name |

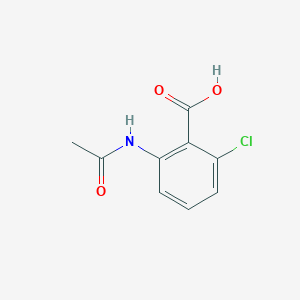

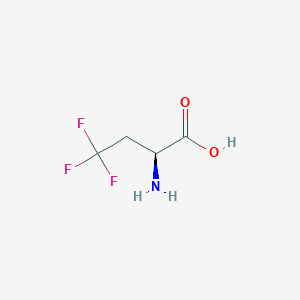

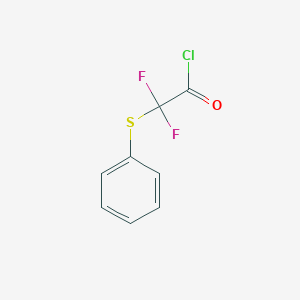

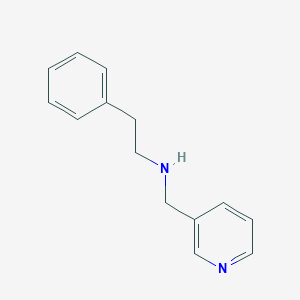

2-phenyl-N-(pyridin-3-ylmethyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-2-5-13(6-3-1)8-10-16-12-14-7-4-9-15-11-14/h1-7,9,11,16H,8,10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVBKSGYPLUPKMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNCC2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60276805 |

Source

|

| Record name | Phenethyl-pyridin-3-ylmethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenethyl-pyridin-3-ylmethyl-amine | |

CAS RN |

16562-17-7 |

Source

|

| Record name | Phenethyl-pyridin-3-ylmethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。